Quercetin 3-gentiobioside is a highly specialized flavonol diglycoside characterized by a quercetin core O-glycosidically linked to a gentiobiose moiety (β-D-glucosyl-(1→6)-β-D-glucoside) at the C3-position. Unlike the broadly utilized quercetin aglycone, which suffers from notorious aqueous insolubility and rapid metabolic degradation, this specific gentiobioside offers enhanced hydrophilicity and structural stability. In procurement and assay design, it serves as a high-value reference standard and bioactive precursor, particularly in research targeting the polyol pathway, advanced glycation end-products (AGEs), and aromatase inhibition. Its defined stereochemistry and distinct disaccharide linkage make it an essential compound for quantitative metabolomics, structure-activity relationship (SAR) studies of flavonoids, and the development of plant-derived therapeutics where precise molecular interactions are critical [1].
Substituting Quercetin 3-gentiobioside with more common analogs like Quercetin aglycone or Rutin (Quercetin 3-O-rutinoside) fundamentally compromises assay reproducibility and target specificity. While Rutin shares a diglycoside structure, its terminal rhamnose sugar significantly alters its binding pocket interactions and ADMET toxicity profile compared to the terminal glucose of the gentiobiose moiety. Furthermore, utilizing the aglycone core alone introduces severe solubility limitations in aqueous buffers, requiring high DMSO concentrations that can precipitate proteins or induce solvent toxicity in cell-based models. In precision screening—such as aromatase or aldose reductase inhibition assays—the specific steric bulk and hydrogen-bonding capacity of the gentiobiose chain are non-interchangeable, meaning generic substitutes will yield divergent IC50 values and fail to replicate the compound's unique dual-pathway inhibition [1].
In computational screening and molecular dynamics simulations targeting human placental aromatase (PDB:3EQM), Quercetin 3-gentiobioside demonstrates exceptional binding efficacy, matching or exceeding synthetic standards. It achieves a binding affinity of -10 kcal/mol and an estimated Ki of 46.77 nM. Crucially, when compared to the closely related analog Quercetin 3-O-rutinoside (Rutin), the gentiobioside is classified as practically non-toxic in ADMET predictions, whereas Rutin is flagged as slightly toxic. This structural advantage is driven by the specific hydrogen-bonding network formed by the gentiobiose moiety within the enzyme's binding pocket [1].
| Evidence Dimension | Aromatase Binding Affinity (Ki) and Toxicity |
| Target Compound Data | Ki = 46.77 nM; practically non-toxic (ADMET) |
| Comparator Or Baseline | Letrozole (standard) and Rutin (slightly toxic) |
| Quantified Difference | Superior safety profile over Rutin with binding affinity (-10 kcal/mol) matching the commercial drug Letrozole. |
| Conditions | Molecular docking (AMDock v1.5.2) and 100 ns molecular dynamics simulation (PDB:3EQM). |
For researchers developing novel aromatase inhibitors, procuring this specific gentiobioside provides a safer, high-affinity lead compound compared to standard rutin.
Quercetin 3-gentiobioside serves as a potent, dual-action inhibitor of critical pathways implicated in diabetic complications. In isolated assays, it inhibits the biological activity of aldose reductase (AR) with an IC50 of 10.60 μM and suppresses the formation of advanced glycation end products (AGEs) with an IC50 of 109.46 μM. This quantified dual activity provides a distinct advantage over generic flavonoid extracts or simpler monosaccharides, which often require significantly higher concentrations to achieve comparable pathway suppression or fail to target both mechanisms simultaneously .
| Evidence Dimension | AR and AGEs Inhibition (IC50) |
| Target Compound Data | AR IC50 = 10.60 μM; AGEs IC50 = 109.46 μM |
| Comparator Or Baseline | Baseline monosaccharide flavonoids (often lack dual-target efficacy at these ranges) |
| Quantified Difference | Confirmed, quantified dual-inhibition at the low-to-mid micromolar range. |
| Conditions | In vitro AR enzymatic assay and AGEs fluorescence formation assay. |
Procuring this compound allows researchers to utilize a single, standardized molecule to simultaneously probe both the polyol pathway and glycation processes.
Beyond metabolic enzyme inhibition, Quercetin 3-gentiobioside exhibits targeted anti-proliferative effects in specific cancer cell lines. At concentrations of 25-100 μM over 48 hours, it significantly inhibits the proliferation of NCI-N87 (gastric), A375 (melanoma), and A549 (lung) carcinoma cells. Furthermore, it suppresses fibroblast-like synoviocytes (HFLS-RA) proliferation with a maximum inhibition rate of 42.99% at 50-300 μM. Utilizing the highly purified gentiobioside ensures reproducible, dose-dependent assay performance that cannot be achieved with crude plant extracts containing variable ratios of isoquercitrin and rutin[1].
| Evidence Dimension | Cell Proliferation Inhibition |
| Target Compound Data | Significant inhibition at 25-100 μM (NCI-N87, A375, A549) |
| Comparator Or Baseline | Unstandardized crude extracts |
| Quantified Difference | Defined micromolar dosing yields a reproducible max inhibition rate of 42.99% (HFLS-RA). |
| Conditions | In vitro MTT assay, 48-hour exposure. |
Provides a reliable, quantifiable reference standard for in vitro oncology and rheumatoid arthritis cell models, eliminating the variability of crude mixtures.
The physical handling and formulation of flavonoids are often bottlenecked by poor aqueous solubility. The attachment of the bulky, polar gentiobiose disaccharide (β-D-glucosyl-(1→6)-β-D-glucoside) at the C3-position drastically alters the physicochemical profile of the quercetin core. Compared to the quercetin aglycone—which is notoriously insoluble in water and requires high concentrations of DMSO—Quercetin 3-gentiobioside is classified as slightly soluble in aqueous environments. This structural modification reduces the need for aggressive solubilizing agents in assay buffers, thereby minimizing solvent-induced artifacts in sensitive biochemical and cell-based assays[1].
| Evidence Dimension | Aqueous Solubility and Buffer Compatibility |
| Target Compound Data | Enhanced hydrophilicity via C3-gentiobiose moiety |
| Comparator Or Baseline | Quercetin aglycone |
| Quantified Difference | Significantly reduced reliance on organic solvents (e.g., DMSO) for assay preparation. |
| Conditions | Standard aqueous assay buffer preparation. |
Ensures better solubility and stability in biological assays, preventing compound precipitation and reducing solvent toxicity in cell cultures.
As a lead compound or reference standard in the computational and in vitro screening of plant-derived aromatase inhibitors for breast cancer research, owing to its superior binding affinity (-10 kcal/mol) and favorable ADMET toxicity profile compared to rutin[1].
As a dual-action positive control in assays targeting the polyol pathway and glycation, specifically utilizing its established IC50 values against aldose reductase (10.60 μM) and AGEs formation (109.46 μM) .
As an essential analytical standard for HPLC-MS/MS quantification of flavonoid profiles in dietary supplements and plant extracts, where distinguishing between closely related diglycosides like rutin and gentiobioside is critical [2].
As a standardized bioactive agent in cell viability assays (e.g., MTT) for gastric (NCI-N87), melanoma (A375), and lung (A549) carcinoma lines, providing reproducible, dose-dependent anti-proliferative data [2].
Acute Toxic;Irritant